Cas no 582-83-2 (1-(4-Fluorophenyl)butan-1-one)

1-(4-Fluorophenyl)butan-1-one is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₁FO. This compound is characterized by its phenyl ring substituted with a fluorine atom at the para position and a butanone side chain. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the fluorine atom enhances its reactivity and selectivity in cross-coupling reactions, while the ketone functionality allows for further derivatization. Its well-defined structure and stability under standard conditions make it a reliable building block for research and industrial applications. Proper handling and storage are recommended to maintain purity.
1-(4-Fluorophenyl)butan-1-one structure
1-(4-Fluorophenyl)butan-1-one structure
Product Name:1-(4-Fluorophenyl)butan-1-one
CAS No:582-83-2
MF:C10H11FO
MW:166.192146539688
MDL:MFCD00017967
CID:82574
PubChem ID:68498
Update Time:2025-06-08

1-(4-Fluorophenyl)butan-1-one Chemical and Physical Properties

Names and Identifiers

    • 4'-fluorobutyrophenone
    • p-Fluorobutyrophenone
    • 1-(4-Fluorophenyl)butan-1-one
    • 4’-FLUOROBUTYROPHENONE
    • 1-(4-FLUORO-PHENYL)-BUTAN-1-ONE
    • 4-Fluorbutyrophenon
    • Butyrophenone,4'-fluoro
    • Butyrophenone, 4'-fluoro-
    • 1-(4-Fluorophenyl)-1-butanone
    • 1-Butanone, 1-(4-fluorophenyl)-
    • QHDXPJMOWRLLRV-UHFFFAOYSA-N
    • 4''-Fluorobutyrophenone
    • 1-Butanone,1-(4-fluorophenyl)-
    • ST031
    • 1-(4-Fluorophenyl)-1-butanone #
    • STL554473
    • S
    • A831820
    • DTXSID80206947
    • AM20040775
    • EINECS 209-492-3
    • FT-0632436
    • KVK5KVB8HJ
    • MFCD00017967
    • DS-11552
    • 582-83-2
    • SY103943
    • W-105403
    • NS00042952
    • AKOS005254798
    • SCHEMBL2490498
    • CS-0152467
    • D83342
    • DB-018585
    • BBL100679
    • DTXCID10129438
    • 209-492-3
    • MDL: MFCD00017967
    • Inchi: 1S/C10H11FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3
    • InChI Key: QHDXPJMOWRLLRV-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(CCC)=O

Computed Properties

  • Exact Mass: 166.07900
  • Monoisotopic Mass: 166.079393
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Not available
  • Density: 1.05
  • Melting Point: 38 °C
  • Boiling Point: 234.7°C at 760 mmHg
  • Flash Point: 91.5±10.4 °C
  • Refractive Index: 1.487
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 17.07000
  • LogP: 2.80850
  • Solubility: Not available

1-(4-Fluorophenyl)butan-1-one Security Information

1-(4-Fluorophenyl)butan-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-(4-Fluorophenyl)butan-1-one Pricemore >>

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1-(4-Fluorophenyl)butan-1-one Related Literature

Additional information on 1-(4-Fluorophenyl)butan-1-one

Introduction to 1-(4-Fluorophenyl)butan-1-one (CAS No. 582-83-2)

1-(4-Fluorophenyl)butan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 582-83-2, is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound serves as a versatile intermediate in the development of various bioactive molecules, particularly in the synthesis of drugs targeting neurological and inflammatory disorders. Its unique structural features, including a fluorine-substituted phenyl ring and a butanone moiety, contribute to its pharmacological relevance and make it a subject of extensive research.

The fluorine atom at the para position of the phenyl ring in 1-(4-Fluorophenyl)butan-1-one plays a crucial role in modulating the electronic properties and metabolic stability of the molecule. Fluorinated aromatic compounds are widely recognized for their enhanced binding affinity to biological targets, improved pharmacokinetic profiles, and increased resistance to enzymatic degradation. These attributes have made such compounds valuable in drug design, particularly in the development of central nervous system (CNS) therapeutics. Recent studies have highlighted the potential of fluorinated ketones as scaffolds for novel antipsychotic and antidepressant agents, where the fluorine substituent enhances receptor selectivity and duration of action.

In addition to its pharmacological significance, 1-(4-Fluorophenyl)butan-1-one is a key intermediate in synthetic organic chemistry. Its preparation typically involves Friedel-Crafts acylation followed by reduction or condensation reactions with appropriate fluorinated aromatic precursors. The compound’s reactivity allows for further functionalization, enabling the synthesis of more complex molecules with tailored biological activities. For instance, it has been utilized in the construction of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The butanone moiety provides a flexible linker that can be modified to optimize solubility, permeability, and target interaction.

Recent advancements in medicinal chemistry have demonstrated the utility of 1-(4-Fluorophenyl)butan-1-one in developing next-generation therapeutics. A notable area of research involves its application in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The fluorine atom’s ability to influence electronic distribution enhances the binding affinity of these compounds to cyclooxygenase (COX) enzymes, thereby improving their anti-inflammatory efficacy while reducing gastrointestinal side effects. Furthermore, computational studies have suggested that fluorinated ketones like 1-(4-Fluorophenyl)butan-1-one can exhibit favorable properties such as high lipophilicity and low polar surface area (PSA), making them suitable for oral administration.

The compound’s role in drug discovery extends beyond inflammation and pain management. Emerging research indicates its potential in addressing neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease. The fluorophenyl group imparts structural rigidity that can enhance binding to amyloid-beta plaques or alpha-synuclein aggregates, key pathological markers in these conditions. Preclinical studies have shown that derivatives of 1-(4-Fluorophenyl)butan-1-one exhibit neuroprotective effects by modulating cholinergic pathways or inhibiting aberrant protein aggregation. These findings underscore the compound’s significance as a lead structure for developing novel neurotherapeutics.

The synthetic accessibility of 1-(4-Fluorophenyl)butan-1-one has also contributed to its widespread adoption in academic and industrial research settings. Modern synthetic methodologies have streamlined its production, allowing for scalable synthesis under controlled conditions. Advances in catalytic processes, such as transition-metal-catalyzed cross-coupling reactions, have further enhanced the efficiency of its preparation. This accessibility enables researchers to rapidly explore analogues and derivatives, accelerating the discovery pipeline for new drug candidates.

From a computational chemistry perspective, 1-(4-Fluorophenyl)butan-1-one has been extensively studied to understand its molecular interactions and pharmacokinetic properties. Molecular docking simulations have revealed that its binding mode aligns well with targets such as G-protein coupled receptors (GPCRs) and ion channels, which are pivotal in regulating various physiological processes. The presence of both hydrophobic (fluorophenyl) and hydrophilic (butanone) regions allows for favorable interactions with diverse biological targets, enhancing its therapeutic potential.

The environmental impact of fluorinated compounds is another consideration in their development and application. While fluorine atoms contribute to drug efficacy, they also necessitate careful disposal due to their persistence. However, ongoing research focuses on optimizing synthetic routes to minimize waste generation and improve sustainability. Green chemistry principles are being integrated into the production of 1-(4-Fluorophenyl)butan-1-one, emphasizing solvent recovery, catalytic efficiency, and reduced energy consumption.

In conclusion, 1-(4-Fluorophenyl)butan-1-one (CAS No. 582-83-2) is a multifaceted compound with broad applications in pharmaceutical research and drug development. Its structural features enable diverse modifications for targeting neurological disorders, inflammation, and other diseases. The continued exploration of its derivatives promises novel therapeutic interventions with improved efficacy and safety profiles. As synthetic methodologies evolve and computational tools become more sophisticated, the role of this compound is expected to expand further into drug discovery pipelines.

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